7-fluoro-3-methoxy-1H-indazole
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Overview
Description
7-fluoro-3-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-fluoroaniline with methoxyacetyl chloride followed by cyclization with hydrazine can yield this compound. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-fluoro-3-methoxy-1H-indazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-fluoro-3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of 7-fluoro-3-methoxy-1H-indazole, known for its wide range of biological activities.
3-methoxy-1H-indazole: Similar to this compound but lacks the fluorine atom.
7-fluoro-1H-indazole: Similar to this compound but lacks the methoxy group.
Uniqueness
The presence of both fluorine and methoxy groups in this compound enhances its chemical stability and biological activity compared to its analogs. These functional groups can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C8H7FN2O |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
7-fluoro-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
CYLRMIWYRZQKAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C=CC=C2F |
Origin of Product |
United States |
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